2-Hydroxy-5-nitropyrimidine

Description

The exact mass of the compound 2-Hydroxy-5-nitropyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

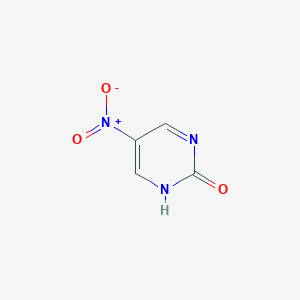

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNRVSOVVLYQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326473 | |

| Record name | 2-Hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-10-6 | |

| Record name | 3264-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-5-nitropyrimidine chemical properties and structure

An In-depth Technical Guide to 2-Hydroxy-5-nitropyrimidine: Properties, Structure, and Synthetic Utility

Introduction: A Versatile Heterocyclic Building Block

2-Hydroxy-5-nitropyrimidine is a pivotal chemical intermediate whose structural architecture lends itself to a wide array of applications, particularly in the realms of pharmaceutical and agrochemical research. Characterized by a pyrimidine ring bearing both a hydroxyl and a nitro functional group, this compound serves as a versatile scaffold for the synthesis of more complex, biologically active molecules. The interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group dictates its reactivity, making it a subject of significant interest for synthetic chemists. This guide provides an in-depth exploration of its chemical properties, structural nuances, and practical applications, grounded in established scientific literature and experimental data.

Core Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. 2-Hydroxy-5-nitropyrimidine is typically a stable, crystalline solid under ambient conditions.

| Property | Value | Source(s) |

| CAS Number | 3073-77-4 | [1][2][3] |

| Molecular Formula | C₄H₃N₃O₃ | [4] |

| Molecular Weight | 141.08 g/mol | [4] |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Melting Point | 235-237 °C | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [2] |

| Storage | Room temperature, in a dark, inert atmosphere | [2] |

Expert Insight: The high melting point suggests significant intermolecular forces in the solid state, likely hydrogen bonding, which is consistent with its structure. Its solubility in polar aprotic solvents like DMF is typical for such heterocyclic compounds and is a key consideration for reaction medium selection. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidative degradation.

Structural Analysis: The Critical Role of Tautomerism

The chemical behavior of 2-Hydroxy-5-nitropyrimidine is profoundly influenced by prototropic tautomerism, an equilibrium between the hydroxyl (enol) form and the more stable keto form, 5-nitro-2(1H)-pyrimidinone.

Extensive spectroscopic and computational studies have been conducted to elucidate the dominant tautomeric form. Quantum mechanical calculations based on density functional theory (DFT) have shown that the keto tautomer is energetically favored.[5][6][7] This finding is corroborated by experimental NMR data, where the observed chemical shifts and coupling constants in solution (typically DMSO-d₆) align more closely with the calculated values for the keto structure rather than the enol form.[5][6]

This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity. The presence of an amide-like N-H bond and a carbonyl group in the keto form offers different synthetic handles compared to the aromatic hydroxyl group in the enol form.

Caption: Tautomeric equilibrium of 2-Hydroxy-5-nitropyrimidine.

Spectroscopic Profile for Structural Verification

Accurate structural characterization is paramount for ensuring the purity and identity of a chemical intermediate. A combination of spectroscopic techniques provides a definitive fingerprint for 2-Hydroxy-5-nitropyrimidine.

| Technique | Key Observations (Consistent with Keto Tautomer) |

| ¹H NMR | Signals corresponding to the N-H proton and the pyrimidine ring protons. |

| ¹³C NMR | A peak in the carbonyl region (C=O) and signals for the sp² carbons of the ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide), and asymmetric/symmetric stretching of the NO₂ group. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Expert Insight: When analyzing the IR spectrum, the presence of a strong absorption band in the 1650-1700 cm⁻¹ range is a key diagnostic indicator for the carbonyl group of the dominant keto tautomer. Similarly, in the ¹H NMR spectrum, the integration and splitting patterns of the aromatic protons provide unambiguous confirmation of the substitution pattern on the pyrimidine ring.

Synthesis Methodologies: A Practical Approach

The synthesis of 2-Hydroxy-5-nitropyrimidine is well-documented, with several reliable methods available. A common and efficient route starts from 2-aminopyrimidine. This process involves a carefully controlled nitration followed by hydrolysis.

Experimental Protocol: Synthesis from 2,6-Diaminopyrimidin-4(1H)-one

This protocol is adapted from established procedures for the nitration of pyrimidine derivatives and serves as a self-validating system where reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

Materials:

-

2,6-Diaminopyrimidin-4(1H)-one

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (93%)

-

Dichloromethane

-

Deionized Water

Procedure:

-

Dissolution: In a reaction vessel equipped with a stirrer and temperature control, dissolve 126 g of 2,6-diaminopyrimidin-4(1H)-one in 730 g of filtrate from a previous batch (or a suitable acidic solvent) with stirring.

-

Acidification: Control the internal temperature to between 30 and 35°C. Slowly add 20 g of concentrated sulfuric acid (98%).

-

Nitration: While maintaining the temperature at 30-35°C, add 68.5 g (1.01 mol) of 93% fuming nitric acid dropwise. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction Incubation: After the dropwise addition is complete, continue stirring the mixture at the same temperature for 2 hours to ensure the reaction goes to completion.

-

Crystallization and Filtration: Cool the reaction mixture to -5 to 0°C to induce crystallization of the product. Filter the resulting slurry. The filtrate can be retained for use as a solvent in subsequent batches.

-

Washing and Drying: Wash the filter cake sequentially with 100 mL of dichloromethane and 200 mL of cold deionized water to remove residual acids and impurities.

-

Product Isolation: Dry the washed solid to obtain the final product, 2,6-diamino-5-nitropyrimidin-4-ol. Purity can be verified by HPLC, with expected yields typically exceeding 95%.[8]

Caption: Key reaction pathways of 2-Hydroxy-5-nitropyrimidine.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling 2-Hydroxy-5-nitropyrimidine. It is classified as an irritant.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield. [9]* Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust. [9]* In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. * Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.

-

Conclusion

2-Hydroxy-5-nitropyrimidine is more than a simple chemical; it is a versatile and valuable building block for chemical innovation. Its well-defined physicochemical properties, the dominant keto-tautomeric form that governs its reactivity, and its established synthetic routes make it an indispensable tool for researchers. Its demonstrated utility in the synthesis of biologically active compounds, particularly in the development of novel therapeutics, ensures its continued importance in the fields of organic synthesis and medicinal chemistry.

References

-

PrepChem.com. Synthesis of (a) 2-hydroxy-5-nitropyridine. [Link]

-

Cheméo. Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). [Link]

- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Chemical Synthesis. Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine. [Link]

-

Sultan Qaboos University House of Expertise. 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. [Link]

-

ResearchGate. 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations | Request PDF. [Link]

-

Sultan Qaboos University House of Expertise. 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. [Link]

-

PubMed Central - NIH. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Capot Chemical. Specifications of 2-Hydroxy-5-nitropyrimidine. [Link]

-

PubMed. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. [Link]

-

PubMed Central - NIH. Free radical scavenging properties of pyrimidine derivatives. [Link]

Sources

- 1. 3073-77-6 | CAS DataBase [m.chemicalbook.com]

- 2. 2-Amino-5-nitropyrimidine | 3073-77-6 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. capotchem.com [capotchem.com]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Hydroxy-5-nitropyrimidine

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of 2-Hydroxy-5-nitropyrimidine (CAS No: 3264-10-6). Designed for professionals in research and drug development, this document moves beyond a simple recitation of data to offer insights into the causality behind its properties and the experimental methodologies required for its characterization. We will delve into its physicochemical properties, structural considerations including tautomerism, a logical workflow for empirical analysis, and its predicted spectroscopic signature. All data and protocols are presented with the aim of ensuring scientific integrity and validated application in a laboratory setting.

Introduction and Molecular Identity

2-Hydroxy-5-nitropyrimidine, also known by its tautomeric name 5-nitro-2(1H)-pyrimidinone, is a substituted pyrimidine derivative. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including several nucleobases, making its derivatives subjects of interest in medicinal chemistry and materials science. The introduction of a hydroxyl group and a potent electron-withdrawing nitro group onto the ring creates a molecule with distinct electronic and physical properties that are critical for its application as a chemical intermediate.

A crucial aspect of this molecule's structure is the existence of keto-enol tautomerism, a phenomenon common in hydroxypyrimidines.[1][2] The equilibrium between the hydroxy (enol) form and the pyrimidinone (keto) form can be influenced by the molecule's environment, such as solvent polarity and physical state (solid vs. solution).[3] Computational studies on related structures suggest that while the hydroxy form may be favored in the gas phase, the equilibrium often shifts toward the more stable oxo (keto) form in polar solvents and the solid state.[2] For the purposes of this guide, we will consider both forms, as understanding this equilibrium is vital for interpreting analytical data.

Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its handling, storage, and application in synthesis. The data for 2-Hydroxy-5-nitropyrimidine are summarized below. These values have been aggregated from chemical supplier technical data sheets.

| Property | Value | Source(s) |

| CAS Number | 3264-10-6 | [4][5] |

| Molecular Formula | C₄H₃N₃O₃ | [4][5] |

| Molecular Weight | 141.09 g/mol | [4] |

| Appearance | Crystalline Powder | N/A |

| Melting Point | 203.5 °C | [5] |

| Boiling Point | 440.6 ± 37.0 °C (at 760 mmHg) | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Flash Point | 220.3 ± 26.5 °C | [5] |

Standard Workflow for Physicochemical Characterization

To ensure the identity, purity, and stability of a newly synthesized or procured batch of 2-Hydroxy-5-nitropyrimidine, a systematic characterization workflow is essential. This process validates the material's integrity and suitability for downstream applications. The following workflow represents a logical and self-validating sequence of analyses.

Caption: Logical workflow for the physical characterization of a compound.

Featured Protocol: Melting Point and Purity Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and assessing the purity of a crystalline organic compound.[6] It measures the difference in heat flow between a sample and a reference as a function of temperature.[7]

Expertise & Causality: The choice of DSC over a simple melting point apparatus is deliberate. DSC provides not only the onset melting temperature, which is a more accurate representation of the true melting point, but also the enthalpy of fusion (ΔHfus). Furthermore, impurities in a sample typically cause melting point depression and broadening of the melting peak, which can be quantitatively analyzed by the instrument's software to estimate purity. A sharp, well-defined endotherm is indicative of a highly pure compound. The use of a nitrogen purge is critical to prevent oxidative degradation of the sample at elevated temperatures.[4]

Step-by-Step Methodology:

-

Instrument Calibration: Before analysis, calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).[8] This ensures the accuracy of the measured data.

-

Sample Preparation: Accurately weigh 3-5 mg of 2-Hydroxy-5-nitropyrimidine into an aluminum DSC pan. An exact mass is crucial for correct enthalpy calculations.

-

Encapsulation: Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation during the heating process.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Instrument Setup:

-

Place the sample pan and reference pan into the DSC cell.

-

Set the purge gas to dry nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 150 °C).

-

Heating Ramp: Ramp the temperature at a constant rate of 10 °C/min up to a temperature safely above the melting point (e.g., 230 °C). A controlled ramp rate is essential for thermal equilibrium and accurate peak analysis.[4]

-

Cooling/Second Heat (Optional): A heat/cool/heat cycle can be employed to erase the sample's prior thermal history and analyze its recrystallization behavior.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

The melting event will appear as an endothermic peak.

-

Determine the Onset Temperature of the peak, which is reported as the melting point.

-

Integrate the area under the peak to calculate the Enthalpy of Fusion (ΔHfus) .

-

Utilize the instrument's software to perform a purity analysis based on the Van't Hoff equation, which analyzes the shape of the melting peak.

-

Predicted Spectroscopic Profile

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For 2-Hydroxy-5-nitropyrimidine, the key features in a solvent like DMSO-d₆ would be:

-

¹H NMR: The pyrimidine ring protons are in a highly electron-deficient environment due to the two ring nitrogens and the nitro group. This will shift their signals significantly downfield.[5] The proton of the N-H group (in the keto tautomer) will be observable and is typically broad.

-

H4/H6 Protons: Expected to appear as a singlet (or two closely spaced doublets depending on the tautomeric form) in the range of δ 9.0-9.5 ppm. Protons on similar electron-deficient pyrimidine rings appear in this region.[9]

-

N-H Proton: A broad singlet, likely appearing far downfield (> δ 10 ppm), which would disappear upon D₂O exchange.

-

-

¹³C NMR:

-

C4/C6 Carbons: Highly deshielded, appearing in the δ 150-160 ppm region.

-

C5 Carbon: Attached to the nitro group, its chemical shift will also be significantly affected.

-

C2 Carbon: Attached to two heteroatoms (N and O), this carbonyl-like carbon (in the keto form) will be the most downfield, likely > δ 160 ppm.

-

Caption: Predicted ¹H NMR chemical shifts for key protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-Hydroxy-5-nitropyrimidine is expected to be dominated by vibrations from the pyrimidinone ring and the nitro group.

-

N-H Stretch: A broad absorption band in the 3100-3400 cm⁻¹ region, characteristic of the N-H group in the pyrimidinone ring.[10]

-

C=O Stretch: A strong, sharp peak around 1650-1700 cm⁻¹, corresponding to the carbonyl group of the keto tautomer.[10]

-

NO₂ Stretches: Two very strong and characteristic bands are the hallmark of a nitro group.[11][12]

-

C=N/C=C Stretches: Medium to strong absorptions in the 1500-1650 cm⁻¹ region, associated with the pyrimidine ring itself.[10]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) is not universally published, data for analogous compounds and supplier information suggest that 2-Hydroxy-5-nitropyrimidine should be handled with care.[4]

-

Hazard Classification: Likely classified as an irritant and potentially harmful if swallowed. Hazard statements associated with similar structures include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Prevent all personal contact, including inhalation and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.

References

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(45), 12097–12103. [Link]

-

Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021–7033. [Link]

-

Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. American Chemical Society. [Link]

-

Request PDF. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]

-

Acmec Biochemical. (n.d.). 3264-10-6[5-Nitro-2(1H)-pyrimidinone]. Retrieved from [Link]

- D'Amelia, R., & Franks, T. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Hicksville High School & Adelphi University.

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]

- Google Patents. (n.d.). WO2007135350A1 - Benzotriazepinone derivatives.

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. [Link]

-

Aw, L. K. J. (1989). Some chemistry of 5-diazouracil and its derivatives. City University of London. [Link]

-

UCLA Chemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18.

- Lister, J. H., & Manners, G. P. (1974). The synthesis and some reactions of chloropyrimidines. Australian Journal of Chemistry, 27(2), 381-385.

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 453. [Link]

-

KOPS - University of Konstanz. (n.d.). Investigation of organic reactions in aqueous medium enabled by surfactants. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Ghirlando, R. (2011). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Current Protocols in Protein Science, Chapter 20, Unit 20.9. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

-

Williams College. (n.d.). Differential Scanning Calorimetry Lab Manual. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sfu.ca [sfu.ca]

- 9. benchchem.com [benchchem.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. orgchemboulder.com [orgchemboulder.com]

2-Hydroxy-5-nitropyrimidine CAS number 5418-51-9

An In-Depth Technical Guide to 2-Hydroxy-5-nitropyridine (CAS 5418-51-9): Properties, Synthesis, and Applications

Introduction

2-Hydroxy-5-nitropyridine (CAS Number: 5418-51-9) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Appearing as a light yellow to beige crystalline powder, it serves as a critical building block in the synthesis of a diverse range of biologically active molecules.[1] Its structure, featuring a pyridine ring substituted with both an electron-donating hydroxyl group and a potent electron-withdrawing nitro group, imparts a unique reactivity profile that is highly valued in medicinal and organic chemistry.[2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, tautomeric nature, synthetic methodologies, key chemical reactions, and applications of this versatile intermediate, grounded in authoritative references and practical insights.

A note on nomenclature: While the topic specifies "2-Hydroxy-5-nitropyrimidine," the provided CAS number, 5418-51-9, unambiguously corresponds to 2-Hydroxy-5-nitropyridine . This guide will address the compound correctly identified by the CAS number.

Core Chemical Identity and Physicochemical Properties

2-Hydroxy-5-nitropyridine is a stable solid at room temperature.[3] Its poor solubility in most common organic solvents but improved solubility in hot water and alkaline solutions are key considerations for reaction and purification solvent system design.[4][5]

| Property | Value | Source(s) |

| CAS Number | 5418-51-9 | |

| Molecular Formula | C₅H₄N₂O₃ | [3] |

| Molecular Weight | 140.10 g/mol | [3] |

| Appearance | Light yellow to beige crystalline powder | [3][1] |

| Melting Point | 188-191 °C | [6] |

| Solubility | Soluble in hot water and alkali liquor; sparingly soluble in DMSO and methanol; insoluble in most organic solvents. | [5] |

The Critical Role of Tautomerism

A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[7] In the case of 2-hydroxy-5-nitropyridine, this equilibrium is between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form, named 5-nitro-2(1H)-pyridinone.[8]

This equilibrium is not static; its position is highly dependent on the molecular environment. Theoretical studies and experimental evidence for related compounds suggest that while the hydroxy form may be favored in the gas phase, the pyridone (oxo) form predominates in polar solvents.[9] This phenomenon is critical, as the reactivity and biological interactions of the molecule can be dictated by the dominant tautomer under specific conditions.

Synthesis and Purification

Several synthetic routes to 2-hydroxy-5-nitropyridine have been established. The most common methods start from either 2-aminopyridine via a one-pot nitration and diazotization sequence or from the more direct hydrolysis or diazotization of 2-amino-5-nitropyridine.[5][10][11] Direct nitration of 2-hydroxypyridine is also a viable method, though it requires careful control of conditions to ensure regioselectivity at the 5-position.[2]

Detailed Laboratory Protocol: Synthesis from 2-Amino-5-nitropyridine

This procedure, adapted from established patent literature, utilizes a diazotization-hydrolysis reaction, a robust and high-yielding method for converting an aromatic amine to a hydroxyl group.[5][12]

Causality Behind Experimental Choices:

-

Low Temperature (-5 to 0 °C): The formation of the diazonium salt intermediate is performed at low temperatures to ensure its stability. Diazonium salts are notoriously unstable and can decompose violently at higher temperatures.

-

Acidic Medium (HCl): The reaction requires a strong acid to protonate nitrous acid (formed in situ from NaNO₂), generating the active nitrosating agent (nitrosonium ion, NO⁺).

-

Heating Post-Diazotization: After the diazonium salt is formed, the solution is heated. This provides the activation energy for the nucleophilic substitution reaction where water acts as the nucleophile, displacing nitrogen gas (N₂) and installing the hydroxyl group.

Step-by-Step Methodology:

-

Dissolution: In a reaction vessel equipped with a stirrer and thermometer, dissolve 2-amino-5-nitropyridine (1.0 mol) in 15% aqueous hydrochloric acid (4.0-5.0 mol). Filter the solution if necessary to remove any insoluble impurities.[12]

-

Diazotization: Cool the solution to between -5 and 0 °C in an ice-salt bath. While maintaining this temperature, slowly add a pre-chilled aqueous solution of sodium nitrite (1.2-1.6 mol) dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.[12]

-

Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30-45 minutes. Progress can be monitored by TLC.[12]

-

Hydrolysis: The reaction mixture is then heated, which initiates the hydrolysis of the diazonium salt. This is typically accompanied by the evolution of nitrogen gas.[5]

-

Isolation: After the reaction is complete, the mixture is cooled, often in an ice bath, to induce precipitation of the product. The resulting solid is collected by vacuum filtration.

-

Purification (Self-Validation): The crude product is purified by recrystallization, often from a mixture of water and ethanol.[12] The purity of the final product should be validated. A sharp melting point within the expected range (188-191 °C) indicates high purity.[6] Further confirmation can be obtained via HPLC analysis, which should typically show a purity of ≥98%.[1] The final product should be dried to a constant weight.

Chemical Reactivity and Synthetic Utility

The utility of 2-hydroxy-5-nitropyridine stems from the versatile reactivity of its functional groups, which allows it to be converted into other valuable intermediates.

-

Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a chloride, by reacting it with reagents like phosphorus oxychloride (POCl₃). This transforms the molecule into 2-chloro-5-nitropyridine, a key precursor for introducing the nitropyridyl moiety via nucleophilic aromatic substitution (SₙAr) reactions.[12]

-

Nitro Group: The nitro group is readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This yields 5-amino-2-hydroxypyridine, opening up a new avenue for derivatization through reactions characteristic of aromatic amines, such as amide bond formation or diazotization.[13]

Applications in Research and Development

The primary application of 2-hydroxy-5-nitropyridine is as a foundational scaffold in the synthesis of complex organic molecules.

-

Pharmaceutical Synthesis: It is an indispensable intermediate in medicinal chemistry for developing targeted therapies.[14] Its derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory, antimicrobial, antibacterial, and antiviral agents.[2] The pyridine core is a common feature in many approved drugs, and this building block provides a direct route to novel functionalized pyridines.

-

Agrochemical Innovation: The compound's utility extends to the agrochemical industry. It serves as a precursor for the synthesis of effective herbicides and pesticides, contributing to the development of new crop protection solutions.[2]

-

Catalysis: Recent studies have identified 2-hydroxy-5-nitropyridine as a safe and highly effective nucleophilic catalyst for promoting certain chemical transformations, such as imidazolide couplings, highlighting its expanding role beyond that of a simple structural component.[5]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. 2-Hydroxy-5-nitropyridine is classified as an irritant.[3]

| Hazard Class | GHS Statement | Code | Source(s) |

| Skin Irritation | Causes skin irritation | H315 | [3] |

| Eye Irritation | Causes serious eye irritation | H319 | [3] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [3] |

Recommended Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. A dust mask or respirator should be used when handling the powder outside of a fume hood.[4][15][16]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][15] Avoid all personal contact.[15] Minimize dust generation and accumulation.[17] After handling, wash hands thoroughly with soap and water.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3][15] The storage area should be well-ventilated. Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[3][2] For long-term stability, storage under an inert atmosphere is recommended.[2]

Conclusion

2-Hydroxy-5-nitropyridine is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its well-defined physicochemical properties, coupled with its predictable and useful reactivity, have cemented its role as a key intermediate in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, tautomeric nature, and handling requirements allows researchers to safely and effectively harness its synthetic potential to build the complex molecules that drive scientific discovery and development.

References

-

Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021-7033. [Link]

-

Les, A., & Adamowicz, L. (1991). Theoretical ab Initio Study of the Protomeric Tautomerism of 2-Hydroxypyrimidine, 4-Hydroxypyrimidine, and Their Derivatives. ACS Publications. [Link]

-

Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. PrepChem.com. [Link]

-

Santos, C. I., & Galembeck, S. E. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The journal of physical chemistry. A, 117(47), 12668–12674. [Link]

-

de Souza, B. E., & Aquino, A. J. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084303. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). Cheméo. [Link]

-

NIST. (n.d.). 2-Hydroxy-5-nitropyridine. NIST WebBook. [Link]

-

NIST. (n.d.). 2-Hydroxy-5-nitropyridine IR Spectrum. NIST WebBook. [Link]

-

PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. PrepChem.com. [Link]

- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

CP Lab Safety. (n.d.). 2-Hydroxy-5-Nitropyrimidine, 95% Purity, C4H3N3O3, 100 grams. CP Lab Safety. [Link]

- Google Patents. (2014). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

Sources

- 1. innospk.com [innospk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Hydroxy-5-nitropyridine | 5418-51-9 [chemicalbook.com]

- 6. believechemical.com [believechemical.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. prepchem.com [prepchem.com]

- 11. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 12. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. 5418-51-9 | 2-Hydroxy-5-nitropyridine | Amides | Ambeed.com [ambeed.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. echemi.com [echemi.com]

- 17. 2-Hydroxy-5-nitropyridine(5418-51-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 2-Hydroxy-5-nitropyrimidine: Properties, Synthesis, and Applications

A Note on Data Availability: As a Senior Application Scientist, it is imperative to begin this guide by addressing the current landscape of publicly available data. While fundamental properties for 2-Hydroxy-5-nitropyrimidine are documented, detailed experimental protocols, comprehensive spectroscopic analyses, and specific applications are not widely published. In contrast, the closely related analogue, 2-Hydroxy-5-nitropyridine, is extensively characterized. Therefore, this guide will provide the established core data for 2-Hydroxy-5-nitropyrimidine and, where necessary, will use 2-Hydroxy-5-nitropyridine as a scientifically-grounded surrogate to illustrate the principles, experimental methodologies, and potential applications relevant to the target molecule. This approach ensures that the guide remains technically robust and grounded in established chemical principles while transparently acknowledging data limitations.

Core Molecular Profile and Physicochemical Properties

2-Hydroxy-5-nitropyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. The presence of a hydroxyl group, a nitro group, and the pyrimidine core imparts a unique electronic and structural profile that suggests its potential utility as a building block in medicinal chemistry and materials science. The hydroxyl group allows the molecule to exist in tautomeric forms (hydroxy and keto), which can significantly influence its reactivity and intermolecular interactions. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, a key consideration in synthetic design.

Fundamental Molecular Data

The core identity of 2-Hydroxy-5-nitropyrimidine is established by its chemical formula and molecular weight.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₃N₃O₃ | [1] |

| Molecular Weight | 141.08 g/mol | [1] |

| CAS Number | 3264-10-6 | [2] |

Comparative Physicochemical Properties

To provide researchers with a practical framework for experimental design, the following table compares the known properties of 2-Hydroxy-5-nitropyrimidine with its pyridine analogue. The similarity in functional groups suggests that their handling and solubility characteristics may be comparable.

| Property | 2-Hydroxy-5-nitropyrimidine | 2-Hydroxy-5-nitropyridine (Analogue) | Source(s) |

| Appearance | Not specified | Light yellow to beige crystalline powder | [2][3] |

| Melting Point | 203.5 °C | 188-191 °C | [2][3] |

| Boiling Point | 440.6 ± 37.0 °C at 760 mmHg | Not specified | [2] |

| Water Solubility | Not specified | Soluble in hot water and alkali liquor | [2][3] |

| Organic Solvent Solubility | Not specified | Insoluble in most common organic solvents | [2][3] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Nitration of 2-Hydroxypyrimidine

The logical precursor for the synthesis is 2-hydroxypyrimidine. The core of the synthesis is an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺), generated in situ from a nitric acid/sulfuric acid mixture, acts as the electrophile.

Causality Behind Experimental Choices:

-

Reagent Selection: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard and most effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion.

-

Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a controlled temperature (e.g., 0-10 °C) is critical to prevent over-nitration (dinitration) and the formation of undesired byproducts.

-

Reaction Quenching: The reaction is typically quenched by pouring the acidic mixture onto ice. This serves to rapidly cool the reaction, dilute the strong acids, and precipitate the organic product, which is often poorly soluble in cold aqueous acidic solutions.

-

Purification: Recrystallization from a suitable solvent (such as hot water or an alcohol/water mixture) is the standard method for purifying the final product, leveraging differences in solubility between the desired compound and any impurities.

Caption: Proposed workflow for the synthesis of 2-Hydroxy-5-nitropyrimidine.

Detailed Experimental Protocol (Illustrative, based on Pyridine Analogue)

This protocol is adapted from established procedures for synthesizing 2-Hydroxy-5-nitropyridine and should be considered a starting point for the development of a specific protocol for the pyrimidine target.[2][6]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 20 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Precursor Addition: Slowly add 2-hydroxypyrimidine (e.g., 5.0 g) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 3.0 mL) to concentrated sulfuric acid (e.g., 5.0 mL) in a separate flask, pre-cooled in an ice bath. Add this nitrating mixture dropwise from the dropping funnel to the solution of 2-hydroxypyrimidine over 30-45 minutes, maintaining the internal reaction temperature between 0 and 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring. A precipitate should form.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. Dry the crude product. Further purify the solid by recrystallization from hot water or an ethanol-water mixture to yield the final product.

Structural Elucidation and Analytical Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques would be employed for a comprehensive structural analysis. While spectra for 2-Hydroxy-5-nitropyrimidine are not available, data from its pyridine analogue provides a clear example of the expected results.[7][8][9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the number and connectivity of protons on the pyrimidine ring. We would expect to see two distinct signals for the two aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the nitrogen atoms in the ring. A broad singlet corresponding to the hydroxyl proton would also be expected.

-

¹³C NMR: Would show four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts would provide information about the electronic environment of each carbon. The carbon bearing the hydroxyl group (C2) and the carbon bearing the nitro group (C5) would be significantly shifted.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying key functional groups. Expected characteristic peaks would include:

-

A broad O-H stretch (~3400-3200 cm⁻¹) for the hydroxyl group.

-

Strong asymmetric and symmetric N-O stretches (~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹) characteristic of the nitro group.

-

C=C and C=N stretching vibrations within the aromatic pyrimidine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass, allowing for the unambiguous determination of the molecular formula (C₄H₃N₃O₃). The fragmentation pattern can also offer additional structural information.

Potential Applications in Drug Discovery and Research

While direct applications of 2-Hydroxy-5-nitropyrimidine are not documented, the chemical motifs it contains are prevalent in bioactive molecules. Its structural relative, 2-Hydroxy-5-nitropyridine, is a known intermediate in the synthesis of antiviral and antibacterial agents.[2] Furthermore, related 5-nitropyrimidine structures have been investigated for their biological activity.

Scaffold for Bioactive Compound Synthesis

The primary value of 2-Hydroxy-5-nitropyrimidine in a research context is as a versatile chemical scaffold. The nitro group can be readily reduced to an amine, which is a key functional handle for further chemical modifications. This "nitro-to-amine" transformation opens up a vast chemical space for derivatization.

Caption: Role of 2-Hydroxy-5-nitropyrimidine as a versatile research intermediate.

Inhibitors of Nitric Oxide Synthase (NOS)

A study on 5-nitropyrimidine-2,4-dione analogues revealed their potential as inhibitors of inducible nitric oxide synthase (iNOS).[12] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. Given the shared 5-nitropyrimidine core, it is scientifically plausible that derivatives of 2-Hydroxy-5-nitropyrimidine could be synthesized and evaluated for similar inhibitory activity, making it a valuable starting point for medicinal chemistry programs targeting inflammatory diseases.

Safety, Handling, and Storage

As a nitroaromatic compound, 2-Hydroxy-5-nitropyrimidine should be handled with care, assuming it may be an irritant and potentially toxic. The following guidelines are based on the safety data for 2-Hydroxy-5-nitropyridine and represent best practices for handling such chemicals.[3][13][14][15]

Hazard Identification (Presumed)

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Toxicity: Nitroaromatic compounds can be toxic if ingested or absorbed, with potential effects including methemoglobinemia.[15]

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

-

-

Safe Handling Practices:

-

Avoid all personal contact, including inhalation of dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep containers securely sealed when not in use.

-

Wash hands thoroughly with soap and water after handling.

-

Storage

-

Store in a tightly closed container in a cool, dry, and dark place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Conclusion

2-Hydroxy-5-nitropyrimidine represents a chemical entity with significant, albeit largely unexplored, potential as a building block for the synthesis of novel bioactive compounds. While a comprehensive dataset for this specific molecule is yet to be established in the public domain, a robust framework for its synthesis, characterization, and safe handling can be confidently constructed based on the well-documented chemistry of its close structural analogues. This guide provides researchers with the foundational knowledge and methodological insights necessary to begin exploring the chemistry and potential applications of this promising pyrimidine derivative.

References

-

PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

NIST. (n.d.). 2-Hydroxy-5-nitropyridine IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-5-nitropyridine Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 7. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 8. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 9. 2-Hydroxy-5-nitropyridine(5418-51-9) 1H NMR [m.chemicalbook.com]

- 10. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 11. 2-Hydroxy-5-nitropyridine(5418-51-9) IR Spectrum [m.chemicalbook.com]

- 12. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Guide to Determining the Solubility Profile of 2-Hydroxy-5-nitropyrimidine in Organic Solvents

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a robust framework for systematically determining and analyzing the solubility profile of 2-Hydroxy-5-nitropyrimidine. We will detail the gold-standard experimental methodology, explain the application of key thermodynamic models for data correlation, and interpret the resulting thermodynamic parameters. This document serves as both a practical protocol and an explanatory reference for generating the critical data required for advanced chemical and pharmaceutical development.

The Strategic Importance of Solubility Data

In the pharmaceutical industry, understanding a compound's solubility is fundamental. For an intermediate like 2-Hydroxy-5-nitropyrimidine, this data governs:

-

Solvent Selection for Synthesis and Recrystallization: Identifying suitable solvents is crucial for achieving high purity and yield. Poor solubility can lead to low reaction rates or the need for excessively large solvent volumes, impacting process efficiency and cost.

-

Process Safety and Scalability: A thorough understanding of solubility at different temperatures allows for the design of safe and repeatable crystallization processes, avoiding issues like oiling out or the formation of undesirable polymorphs.

-

Formulation Development: For final APIs derived from this intermediate, solubility is a key determinant of dissolution rate and bioavailability. Early characterization can inform later formulation strategies.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the isothermal shake-flask method. This technique, considered the 'gold standard', ensures that the solution has reached a true equilibrium state, providing data that is essential for thermodynamic analysis.

Core Principle & Rationale

The method involves agitating an excess of the solid solute in the chosen solvent at a constant, controlled temperature for a duration sufficient to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute is quantified using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC). The choice of HPLC is based on its high sensitivity, specificity, and accuracy for quantifying organic molecules like 2-Hydroxy-5-nitropyrimidine.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 2-Hydroxy-5-nitropyrimidine (purity >99%) to several sealed vials, each containing a known mass of the selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, DMSO). The presence of excess solid is visually confirmed throughout the experiment and is critical for ensuring saturation.

-

Equilibration: Place the vials in a constant-temperature shaker bath, maintaining the desired temperature (e.g., 298.15 K) with high precision (±0.1 K). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that solid-liquid equilibrium is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the concentration plateaus.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for at least 2 hours. This allows the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is crucial to remove any undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

-

Quantification: Accurately weigh the vial containing the filtrate to determine the mass of the saturated solution. Dilute the sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC system. Analyze the diluted sample via a validated HPLC-UV method to determine the concentration of 2-Hydroxy-5-nitropyrimidine.

-

Data Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [ (m₁ / M₁) + (m₂ / M₂) ]

where m₁ and m₂ are the masses of the solute and solvent, respectively, and M₁ and M₂ are their corresponding molar masses.

-

Temperature Variation: Repeat steps 1-6 for a range of temperatures (e.g., 278.15 K to 318.15 K) to establish the temperature dependence of solubility.

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow.

Solubility Data & Thermodynamic Modeling

As comprehensive experimental data for 2-Hydroxy-5-nitropyrimidine is not publicly available, this section will use a realistic, illustrative dataset to demonstrate the process of data correlation and thermodynamic analysis. The trends shown are based on the qualitative information available and general principles of solubility.

Illustrative Solubility Data

The following table presents a hypothetical but plausible set of mole fraction solubility data for 2-Hydroxy-5-nitropyrimidine in several organic solvents at different temperatures.

| Temperature (K) | Methanol (x 10⁻⁴) | Ethanol (x 10⁻⁴) | Acetone (x 10⁻⁴) | Ethyl Acetate (x 10⁻⁴) | Acetonitrile (x 10⁻⁴) | DMSO (x 10⁻³) |

| 278.15 | 1.55 | 1.10 | 2.15 | 1.80 | 2.50 | 1.15 |

| 283.15 | 1.80 | 1.30 | 2.55 | 2.10 | 2.95 | 1.38 |

| 288.15 | 2.10 | 1.55 | 3.00 | 2.45 | 3.45 | 1.65 |

| 293.15 | 2.45 | 1.80 | 3.50 | 2.85 | 4.05 | 1.95 |

| 298.15 | 2.85 | 2.10 | 4.10 | 3.30 | 4.70 | 2.30 |

| 303.15 | 3.30 | 2.45 | 4.80 | 3.85 | 5.45 | 2.70 |

| 308.15 | 3.85 | 2.85 | 5.60 | 4.45 | 6.30 | 3.15 |

| 313.15 | 4.50 | 3.30 | 6.50 | 5.15 | 7.25 | 3.65 |

| 318.15 | 5.25 | 3.85 | 7.55 | 5.95 | 8.35 | 4.25 |

Note: This data is for illustrative purposes only.

Data Correlation with Thermodynamic Models

To make the experimental data useful for interpolation and process modeling, it is correlated with semi-empirical thermodynamic equations.

This three-parameter model provides an excellent correlation for solubility data in pure solvents as a function of temperature.[5]

ln(x) = A + B/T + C·ln(T)

Here, x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirically derived model parameters. Parameter B relates to the enthalpy of solution, while C reflects the effect of temperature on the heat capacity of the solution.

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, solubility) and temperature, allowing for the calculation of key thermodynamic properties of dissolution.[6]

ln(x) = -ΔH° / (RT) + ΔS° / R

where ΔH° is the standard apparent enthalpy of dissolution, ΔS° is the standard apparent entropy of dissolution, and R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹). A plot of ln(x) versus 1/T (a "van't Hoff plot") yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.

Apparent Thermodynamic Properties of Dissolution

From the van't Hoff analysis, we can derive the apparent thermodynamic functions that describe the dissolution process.

-

Apparent Enthalpy (ΔH°): A positive ΔH° indicates that the dissolution process is endothermic, meaning heat is absorbed. This is typical for the dissolution of a solid in a liquid and explains why solubility increases with temperature.

-

Apparent Entropy (ΔS°): A positive ΔS° indicates that the system becomes more disordered upon dissolution, which is expected as the ordered crystal lattice is broken down.

-

Apparent Gibbs Free Energy (ΔG°): This can be calculated at each temperature using the fundamental equation:

ΔG° = ΔH° - TΔS°

A positive ΔG° suggests that the dissolution is a non-spontaneous process, driven by the input of energy (e.g., heating). The magnitude of ΔG° provides insight into the extent of solubility.

Analysis and Interpretation

The data, whether experimental or illustrative, allows for a deeper understanding of the solute-solvent interactions.

-

Solvent Effects: The solubility of 2-Hydroxy-5-nitropyrimidine would be dictated by the "like dissolves like" principle. The molecule possesses a polar hydroxyl group (-OH) and a highly polar nitro group (-NO₂), as well as a heterocyclic aromatic ring. Its ability to act as both a hydrogen bond donor (from the -OH) and acceptor (at the nitro oxygens and ring nitrogen) is key.

-

Protic Solvents (Methanol, Ethanol): These solvents can hydrogen bond with the solute, but the relatively nonpolar alkyl chain and the strong intermolecular forces within the alcohols themselves limit solubility.

-

Aprotic Polar Solvents (Acetone, Acetonitrile, DMSO): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. DMSO, being a highly polar aprotic solvent, is often a good solvent for polar, crystalline compounds, which is reflected in the higher illustrative solubility.

-

-

Thermodynamic Insights: The consistently positive values for ΔH° and ΔS° across all solvents would confirm that the dissolution of 2-Hydroxy-5-nitropyrimidine is an endothermic and entropy-driven process. The main energy cost is breaking the strong solute-solute interactions in the crystal lattice, which is then compensated by the increase in entropy as the solute dissolves.

Integrated Process Diagram

Caption: From experiment to insight.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility profile of the vital pharmaceutical intermediate 2-Hydroxy-5-nitropyrimidine. By employing the detailed experimental protocol and applying established thermodynamic models, researchers can generate the essential data needed for process optimization, purification design, and formulation strategy. The resulting solubility curves and thermodynamic parameters provide not just numbers, but a fundamental understanding of the physicochemical behavior of the molecule, empowering more efficient and robust drug development pipelines.

References

-

Vertex AI Search. (2026). Chemical Properties and Handling of 2-Hydroxy-5-nitropyridine. 1

-

ChemicalBook. (2026). 2-Hydroxy-5-nitropyridine | 5418-51-9. 3

-

Guidechem. (2026). 2-Hydroxy-5-nitropyridine 5418-51-9 wiki. 2

-

Cheméo. (2026). Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). 7

-

ChemicalBook. (2026). 2-Hydroxy-5-nitropyridine Properties. 8

-

NIST. (2026). 2-Hydroxy-5-nitropyridine - NIST WebBook. 9

-

Believe Chemical. (2026). China 2-Hydroxy-5-nitropyridine CAS 5418-51-9 Manufacturers & Suppliers. 4

-

Sigma-Aldrich. (2026). 2-Hydroxy-5-nitropyridine 97 5418-51-9.

-

NIST. (2026). 2-Hydroxy-5-nitropyridine - NIST Chemistry WebBook. 10

-

ResearchGate. (2026). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents. 11

-

Chemistry Steps. (2026). Solubility of Organic Compounds. 6

-

Khan Academy. (2026). Solubility of organic compounds. 12

-

Open Oregon Educational Resources. (2026). 3.2 Solubility – Introductory Organic Chemistry. 13

-

PubChem. (2026). 2-Hydroxy-6-methyl-5-nitropyridine. 14

-

NIH. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. 15

-

University of San Diego. (2026). Biochemistry – Van't Hoff plots and protein folding. 16

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Hydroxy-5-nitropyridine | 5418-51-9 [m.chemicalbook.com]

- 4. believechemical.com [believechemical.com]

- 5. Khan Academy [khanacademy.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. 2-Hydroxy-5-nitropyridine (CAS 5418-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-Hydroxy-5-nitropyridine | 5418-51-9 [chemicalbook.com]

- 9. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 10. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 14. 2-Hydroxy-6-methyl-5-nitropyridine | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. home.sandiego.edu [home.sandiego.edu]

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Hydroxy-5-nitropyrimidine, with a Focus on its Melting Point

Foreword: Navigating the Landscape of a Niche Pharmaceutical Intermediate

In the realm of drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The melting point, in particular, serves as a critical indicator of purity, identity, and polymorphic form. This guide provides a comprehensive exploration of the melting point of 2-Hydroxy-5-nitropyrimidine (CAS No. 3264-10-6), a heterocyclic compound with potential applications in medicinal chemistry.

It is important to note that 2-Hydroxy-5-nitropyrimidine is a niche compound with a limited footprint in publicly accessible, peer-reviewed literature. Consequently, this guide will not only present the available data for this specific molecule but will also draw upon established principles and analogous data from the closely related and more extensively studied 2-Hydroxy-5-nitropyridine to illustrate key concepts. This approach ensures a robust and instructive resource for researchers, scientists, and drug development professionals, empowering them to apply these principles to their own work, regardless of the specific molecule under investigation.

Core Physicochemical Properties of 2-Hydroxy-5-nitropyrimidine

A foundational understanding of a compound's basic physicochemical properties is the starting point for any in-depth characterization. For 2-Hydroxy-5-nitropyrimidine, the available data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₃N₃O₃ | [1] |

| Molecular Weight | 141.08 g/mol | [1] |

| CAS Number | 3264-10-6 | [1] |

| Melting Point | 203.5 °C | [1] |

| Appearance | Faint yellow to faint brown solid | [1] |

| pKa (Predicted) | 6.86 ± 0.10 | [1] |

| Density (Predicted) | 1.75 ± 0.1 g/cm³ | [1] |

The reported melting point of 203.5 °C serves as a benchmark for this compound.[1] However, as any seasoned researcher knows, this value is not absolute. It is highly dependent on the purity of the sample and its crystalline form. The subsequent sections of this guide will delve into the factors that can influence this critical parameter.

The Crucial Role of Synthesis and Purification in Defining the Melting Point

The synthetic route and subsequent purification process are the primary determinants of a compound's purity, which in turn directly impacts its melting point. Impurities invariably lead to a depression and broadening of the melting range.

Synthetic Pathway for 2-Hydroxy-5-nitropyrimidine

A documented method for the synthesis of 2-Hydroxy-5-nitropyrimidine involves the nitration of a pyrimidine precursor.[1] The general scheme is as follows:

Caption: Synthetic workflow for 2-Hydroxy-5-nitropyrimidine.

This multi-day, high-temperature reaction underscores the potential for the formation of impurities, such as regioisomers or degradation products. The choice of a strong acid and a nitrate salt as the nitrating system is a classic approach for aromatic nitration. The extended reaction time and elevated temperature are likely necessary to overcome the electron-withdrawing nature of the pyrimidine ring, making it less susceptible to electrophilic substitution compared to benzene.

The purification process, involving precipitation, dissolution, and neutralization, is designed to remove unreacted starting materials, inorganic salts, and acidic byproducts. The final recrystallization step is critical for achieving a high degree of purity.

The Art and Science of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[2] The choice of solvent is paramount and is governed by the following principles:

-

High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

-

Low solubility at reduced temperatures: The compound should be sparingly soluble in the cold solvent to maximize recovery.

-

Impurities should be either highly soluble or insoluble at all temperatures: This allows for their separation from the desired compound.

-

The solvent should not react with the compound.

-

The solvent should be volatile enough to be easily removed from the purified crystals.

For a polar, heterocyclic compound like 2-Hydroxy-5-nitropyrimidine, protic solvents like ethanol or water, or mixtures thereof, are often good starting points for recrystallization experiments. The documented purification procedure for this compound utilizes ethanol.[1]

Caption: Generalized workflow for recrystallization.

Advanced Thermal Analysis for Definitive Melting Point Determination

While the capillary melting point apparatus provides a valuable preliminary assessment, modern pharmaceutical development relies on more sophisticated techniques for a comprehensive understanding of a compound's thermal behavior. Differential Scanning Calorimetry (DSC) is the gold standard in this regard.

The Principles and Utility of Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5] This technique provides a wealth of information, including:

-

Precise melting point: The onset of the melting endotherm in a DSC thermogram is a highly accurate measure of the melting point.

-

Enthalpy of fusion (ΔHfus): The area under the melting peak corresponds to the energy required to melt the sample, a value that is characteristic of the crystalline form.

-

Detection of Polymorphs: Different crystalline forms of a compound will typically have distinct melting points and enthalpies of fusion.[1]

-

Assessment of Purity: Impurities will cause a broadening of the melting peak and a depression of the onset temperature.

A typical DSC experimental workflow is as follows:

Caption: Standard workflow for DSC analysis.

Interpreting a DSC Thermogram: A Hypothetical Case for 2-Hydroxy-5-nitropyrimidine

While a specific DSC thermogram for 2-Hydroxy-5-nitropyrimidine is not publicly available, we can infer its likely appearance based on its reported melting point and the typical behavior of crystalline organic compounds.

A sharp endothermic peak would be expected with an onset temperature around 203.5 °C. The sharpness of the peak would be indicative of high purity. A broad peak or the presence of smaller, preceding endotherms could suggest the presence of impurities or multiple crystalline forms.

The Challenge of Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] These different forms, or polymorphs, can have significantly different physicochemical properties, including:

-

Melting point

-

Solubility

-

Bioavailability

-

Stability

The identification and characterization of all possible polymorphs of a drug candidate is a regulatory requirement and is crucial for ensuring consistent product quality and therapeutic efficacy.

Investigating Polymorphism: A Multi-Technique Approach

A combination of analytical techniques is typically employed to investigate polymorphism:

-

Differential Scanning Calorimetry (DSC): As discussed, different polymorphs will exhibit different melting points and enthalpies of fusion.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates (pseudopolymorphs) by detecting the loss of solvent upon heating.

-

X-ray Powder Diffraction (XRPD): XRPD provides a unique "fingerprint" of a crystalline solid based on its crystal lattice. Different polymorphs will have distinct XRPD patterns.

-

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a crystal, allowing for the unambiguous identification of a polymorphic form.

Sources

- 1. 5-NITRO-PYRIMIDIN-2-OL CAS#: 3264-10-6 [amp.chemicalbook.com]

- 2. mt.com [mt.com]

- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Hydroxy-5-nitropyrimidine: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 2-hydroxy-5-nitropyrimidine. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages a predictive approach grounded in established spectroscopic principles and data from analogous pyrimidine and pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral features for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), but also detailed, field-proven experimental protocols for acquiring and validating this data. The guide emphasizes the critical role of tautomerism in interpreting the spectra and provides a robust framework for the structural elucidation of this and similar heterocyclic compounds.

Introduction: The Imperative for Spectroscopic Scrutiny

2-Hydroxy-5-nitropyrimidine is a substituted pyrimidine, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. The pyrimidine ring is a core component of nucleobases, vitamins, and a wide array of therapeutic agents. The introduction of a hydroxyl group and a potent electron-withdrawing nitro group onto this scaffold creates a molecule with significant potential for diverse chemical interactions and biological activity.

Accurate structural confirmation is the bedrock of any chemical research or drug development program. Spectroscopic techniques such as NMR, IR, and MS provide the essential, non-destructive tools to elucidate molecular structure with high fidelity. This guide serves as a detailed roadmap for the spectroscopic characterization of 2-hydroxy-5-nitropyrimidine, navigating the nuances of its chemical nature to provide a predictive yet scientifically rigorous analysis.

The Crucial Question of Tautomerism

A foundational consideration for any hydroxypyrimidine is the existence of keto-enol tautomerism. The position of the proton—either on the exocyclic oxygen (the "hydroxy" or "enol" form) or on a ring nitrogen (the "pyrimidinone" or "keto" form)—dramatically influences the molecule's electronic structure and, consequently, all of its spectroscopic signatures.[1][2] Theoretical studies on the parent 2-hydroxypyrimidine suggest that while the hydroxy form may be favored in the gas phase, the equilibrium can be strongly shifted toward the more stable keto (pyrimidinone) form in polar solvents.[2] For 2-hydroxy-5-nitropyrimidine, this equilibrium between the 2-hydroxy and the 1H-pyrimidin-2-one forms is critical.